molecular formula C12H14N2O3 B555189 5-Methoxy-dl-tryptophan CAS No. 28052-84-8

5-Methoxy-dl-tryptophan

Cat. No. B555189
CAS RN: 28052-84-8
M. Wt: 234,26 g/mole
InChI Key: KVNPSKDDJARYKK-UHFFFAOYSA-N
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Description

5-Methoxy-DL-tryptophan is a molecule produced by endothelial cells to modulate inflammatory responses and protect against systemic inflammation . It is an active metabolite of tryptophan with anti-inflammatory and anticancer activities .


Synthesis Analysis

5-Methoxy-L-tryptophan is synthesized by tryptophan hydroxylase (TPH) and hydroxyindole O-methyltransferase (HIOMT) .


Molecular Structure Analysis

The empirical formula of this compound is C12H14N2O3 . Its molecular weight is 234.25 . The SMILES string representation of the molecule is COc1ccc2[nH]cc(CC(N)C(O)=O)c2c1 .


Chemical Reactions Analysis

This compound reduces LPS-induced expression of COX-2, TNF-alpha, IL-1beta, and IL-6 in RAW 264.7 macrophages .


Physical And Chemical Properties Analysis

This compound is a crystalline solid with a white to light beige color . It has a melting point of 258-261 °C (dec.) (lit.) .

Scientific Research Applications

  • Enzymatic Conversion in Brain Tissue : A study highlighted the enzymatic formation of L and D-Kynurenine from precursors in brain tissue, indicating the role of tryptophan derivatives like 5-Methoxy-dl-tryptophan in cerebral processes (E. Gal, 1974).

  • Antihypertensive Properties : Research on tryptophan analogues, including the 5-methoxy analogue, showed notable antihypertensive activity in animal models, suggesting potential therapeutic applications (M. Safdy et al., 1982).

  • Molecular Structure Studies : Structural studies of 5-Hydroxy-DL-tryptophan, a related compound, provided insights into its molecular configuration, which is critical for understanding its biochemical properties (A. Wakahara et al., 1973).

  • Role in Cancer Progression : A study demonstrated the synthesis of 5-Methoxytryptophan in human cells and its potential in inhibiting cancer progression, highlighting its therapeutic value in managing cancer (Hua-Ling Chen et al., 2018).

  • Anti-Inflammatory Properties : 5-Methoxytryptophan has been identified as an endothelial factor with anti-inflammatory properties. It plays a role in controlling macrophage transmigration and activation, suggesting its potential in treating inflammatory disorders (Kenneth K. Wu et al., 2020).

  • Neurotransmitter Synthesis : The metabolism of tryptophan into neurotransmitters such as serotonin and its derivatives, including this compound, is crucial in understanding mental health disorders and their treatment (K. Schröcksnadel et al., 2006).

Mechanism of Action

Target of Action

5-Methoxy-dl-tryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It primarily targets endothelial cells (ECs), vascular smooth muscle cells (SMCs), and macrophages . These cells play crucial roles in maintaining vascular homeostasis, regulating vascular tone, and preventing blood cell adhesion and aggregation .

Mode of Action

5-MTP interacts with its targets by inhibiting the activation of p38 MAPK and NF-κB . This interaction results in the protection of endothelial barrier function, promotion of endothelial repair, and blocking of vascular smooth muscle cell migration and proliferation . Furthermore, 5-MTP controls macrophage transmigration and activation .

Biochemical Pathways

5-MTP is synthesized from L-tryptophan via two enzymatic steps involving tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines can suppress endothelial 5-MTP production by inhibiting TPH-1 expression . The inhibition of p38 MAPK and NF-κB activation by 5-MTP affects the downstream effects of these pathways, including the regulation of inflammation and cell migration .

Pharmacokinetics

It is known that 5-mtp is an endogenous metabolite , suggesting that it is produced within the body and may have high bioavailability.

Result of Action

The action of 5-MTP results in several molecular and cellular effects. It protects endothelial barrier function, promotes endothelial repair, and blocks vascular smooth muscle cell migration and proliferation . It also controls macrophage transmigration and activation . These actions contribute to the defense against inflammation and inflammation-mediated tissue damage and fibrosis .

Action Environment

The action, efficacy, and stability of 5-MTP can be influenced by environmental factors such as the presence of LPS and pro-inflammatory cytokines, which can suppress endothelial 5-MTP production . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Methoxy-DL-Tryptophan has potential as a lead compound for developing new drugs to treat complex human inflammatory disorders . It may also serve as a valuable biomarker for the progression of chronic kidney disease .

properties

IUPAC Name

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862973
Record name 5-Methoxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28052-84-8
Record name 5-Methoxy-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28052-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-5-methoxytryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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